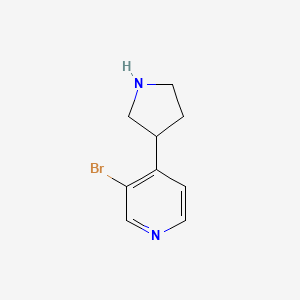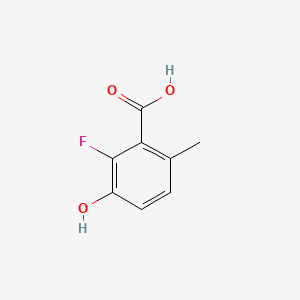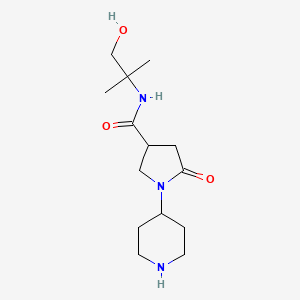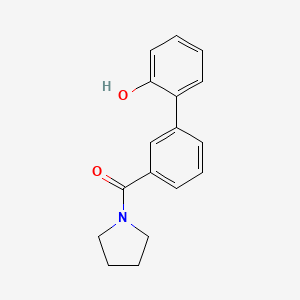
2-(3-Pyrrolidinocarbonylphenyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-Pyrrolidinocarbonylphenyl)phenol” is a chemical compound with the CAS Number: 1261965-79-0 and a molecular weight of 267.33 . Its IUPAC name is 3’-(1-pyrrolidinylcarbonyl)[1,1’-biphenyl]-2-ol .
Molecular Structure Analysis
The molecular formula of “2-(3-Pyrrolidinocarbonylphenyl)phenol” is C17H17NO2 . The InChI code is 1S/C17H17NO2/c19-16-9-2-1-8-15 (16)13-6-5-7-14 (12-13)17 (20)18-10-3-4-11-18/h1-2,5-9,12,19H,3-4,10-11H2 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research by Ulaş (2021) focused on the synthesis of a new alkylaminophenol compound through the Petasis reaction, exploring its structural properties using spectroscopic methods (FTIR, UV, NMR) and computational studies. The study provided insights into molecular properties such as bond lengths, angles, thermodynamic parameters, and non-linear optical (NLO) analysis, demonstrating the compound's theoretical and experimental compatibility (Ulaş, 2021).
Catalytic and Corrosion Inhibition Applications
Another avenue of research involved the use of Schiff bases, which are structurally related to the compound , as corrosion inhibitors for carbon steel in acidic environments. Hegazy et al. (2012) showed that these compounds effectively prevent corrosion, providing a potential application in protecting industrial materials (Hegazy et al., 2012).
Luminescent Materials
The synthesis and luminescent properties of phenol-pyridyl boron complexes, as discussed by Zhang et al. (2006), highlight the potential of similar organic compounds in creating materials with specific optical properties. These compounds exhibited bright blue luminescence, which could be leveraged in electroluminescent devices and other applications requiring luminescent materials (Zhang et al., 2006).
Antioxidant and Enzyme Inhibition
Research on pyrido[1,2-a]pyrimidin-4-one derivatives bearing a phenol or catechol moiety demonstrated significant aldose reductase (ALR2) inhibition and antioxidant properties. These findings suggest that compounds with a phenol structure might serve as templates for designing enzyme inhibitors with potential therapeutic applications (La Motta et al., 2007).
Electrochemical Sensors
The development of coated graphite electrodes for the selective determination of europium (III) ions using ligands structurally related to 2-(3-Pyrrolidinocarbonylphenyl)phenol suggests the compound's potential application in creating selective sensors for metal ions. This approach could be critical in environmental monitoring and analytical chemistry (Upadhyay et al., 2013).
Safety And Hazards
The safety data sheet for phenol, a related compound, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, may cause drowsiness or dizziness, is suspected of causing genetic defects, causes damage to organs through prolonged or repeated exposure, and is toxic if swallowed, in contact with skin or if inhaled .
Propriétés
IUPAC Name |
[3-(2-hydroxyphenyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-16-9-2-1-8-15(16)13-6-5-7-14(12-13)17(20)18-10-3-4-11-18/h1-2,5-9,12,19H,3-4,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWPWWNOGACCTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683635 |
Source


|
| Record name | (2'-Hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2'-Hydroxy-[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
CAS RN |
1261965-79-0 |
Source


|
| Record name | (2'-Hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

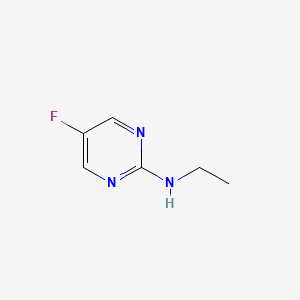
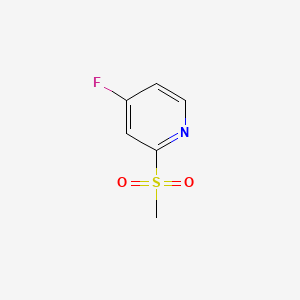
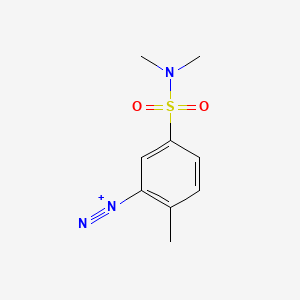
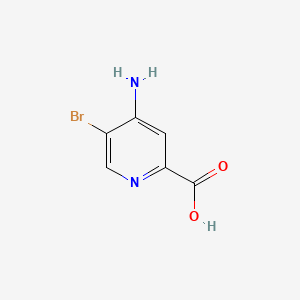
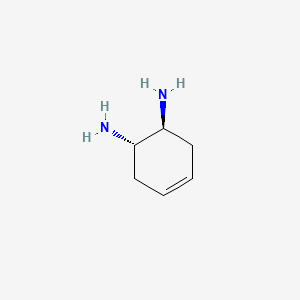
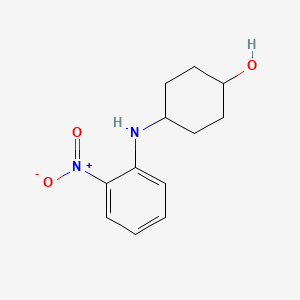
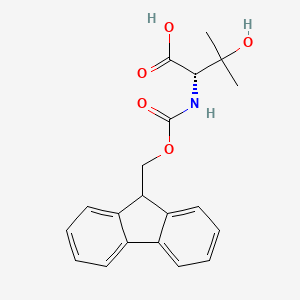
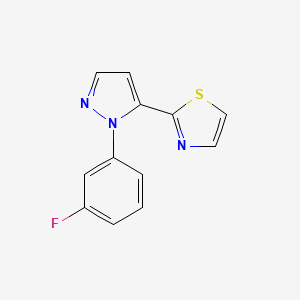
![4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B577891.png)
